

# Comparative Toxicological Profile of Isofetamid and its Metabolites

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isofetamid*

Cat. No.: B3026465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the fungicide **isofetamid** and its primary metabolites. The information is compiled from various regulatory assessments and scientific studies to support research and development activities. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key toxicological assays are provided.

## Executive Summary

**Isofetamid**, a succinate dehydrogenase inhibitor (SDHI) fungicide, exhibits a low acute toxicity profile in mammalian systems. The primary target organs identified in repeated dose studies are the liver and thyroid.<sup>[1][2][3]</sup> **Isofetamid** is not considered to be neurotoxic, carcinogenic, genotoxic, or to pose a risk for reproductive or developmental toxicity at levels relevant to human exposure.<sup>[1][2][3]</sup> Its metabolites, including GPTC, PPA, and 4HP, are considered to be of no greater toxicological concern than the parent compound.<sup>[2]</sup>

## Comparative Toxicity Data

The following tables summarize the available quantitative toxicological data for **isofetamid** and its metabolite, GPTC. Data for the metabolites PPA and 4HP are not readily available in the public domain as specific quantitative values; however, regulatory bodies have concluded that they are covered by the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) established for **isofetamid**, indicating they are not of greater toxicological concern.<sup>[2]</sup>

**Table 1: Acute Toxicity**

| Compound        | Test | Species    | Route | Value          | Reference |
|-----------------|------|------------|-------|----------------|-----------|
| Isofetamid      | LD50 | Rat        | Oral  | >2000 mg/kg bw | [1]       |
| LD50            | Rat  | Dermal     |       | >2000 mg/kg bw | [1]       |
| LC50            | Rat  | Inhalation |       | >4.82 mg/L     | [1]       |
| Metabolite GPTC | LD50 | Rat        | Oral  | >2000 mg/kg bw | [2]       |

**Table 2: Subchronic and Chronic Toxicity**

| Compound   | Study Duration | Species | NOAEL             | LOAEL             | Target Organs  | Reference |
|------------|----------------|---------|-------------------|-------------------|----------------|-----------|
| Isofetamid | 90-day         | Rat     | 6.65 mg/kg bw/day | 68.9 mg/kg bw/day | Liver, Thyroid | [2]       |
| 90-day     | Dog            |         | 2.95 mg/kg bw/day | 29.3 mg/kg bw/day | Liver          | [1]       |
| 1-year     | Dog            |         | 5.34 mg/kg bw/day | 29.3 mg/kg bw/day | Liver          | [2]       |

**Table 3: Genotoxicity**

| Compound                       | Assay     | System                | Result   | Reference |
|--------------------------------|-----------|-----------------------|----------|-----------|
| Isofetamid                     | Ames Test | <i>S. typhimurium</i> | Negative | [2]       |
| In vitro Chromosome Aberration | CHO cells |                       | Negative | [2]       |
| In vivo Micronucleus           | Mouse     |                       | Negative | [2]       |
| Metabolite GPTC                | Ames Test | <i>S. typhimurium</i> | Negative | [2]       |

**Table 4: Reproductive and Developmental Toxicity**

| Compound      | Study                     | Species          | NOAEL (Parental) | NOAEL (Offspring/Fetal)                               | Effects                                         | Reference |
|---------------|---------------------------|------------------|------------------|-------------------------------------------------------|-------------------------------------------------|-----------|
| Isofetamid    | 2-Generation Reproduction | Rat              | 679 mg/kg bw/day | Not established                                       | Decreased body weight at maternally toxic doses | [2]       |
| Developmental | Rat                       | 300 mg/kg bw/day | 300 mg/kg bw/day | Skeletal anomalies at maternally toxic doses          |                                                 | [1]       |
| Developmental | Rabbit                    | 300 mg/kg bw/day | 300 mg/kg bw/day | Decreased fetal body weight at maternally toxic doses |                                                 | [1]       |

## Experimental Protocols

The toxicological evaluation of **isofetamid** and its metabolites relies on standardized experimental protocols, primarily following OECD guidelines. Below are detailed methodologies for key experiments.

### Acute Oral Toxicity (Following OECD Guideline 423)

- Principle: The acute toxic class method is a stepwise procedure using a small number of animals per step to classify a substance's acute oral toxicity.
- Test Animals: Typically, young adult rats (8-12 weeks old) of a single sex (usually females) are used.

- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.
- **Dosing:** A single dose of the test substance is administered by gavage. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg bw).
- **Procedure:**
  - Animals are fasted overnight prior to dosing.
  - The test substance is administered, and the animals are observed for mortality and clinical signs of toxicity.
  - Observations are made frequently on the day of dosing and at least once daily for 14 days.
  - Body weights are recorded weekly.
  - At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- **Data Analysis:** The LD50 is estimated based on the mortality observed at different dose levels.

## **Subchronic Oral Toxicity - 90-Day Study in Rodents (Following OECD Guideline 408)**

- **Principle:** To characterize the toxic effects of a substance following repeated oral administration for 90 days.
- **Test Animals:** Typically, young adult rats are used.
- **Groups:** At least three dose groups and a control group are used, with a sufficient number of animals of each sex per group.

- Dosing: The test substance is administered daily, typically mixed in the diet, dissolved in drinking water, or by gavage, for 90 days.
- Observations:
  - Daily clinical observations for signs of toxicity.
  - Weekly measurement of body weight and food/water consumption.
  - Ophthalmological examination before and at the end of the study.
  - Hematology and clinical biochemistry analyses at termination.
  - Urinalysis.
- Pathology: At the end of the study, all animals are euthanized. A full gross necropsy is performed, and selected organs are weighed. Histopathological examination is conducted on organs from the control and high-dose groups, and any target organs from all dose groups.
- Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

## **Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)**

- Principle: This in vitro assay uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which result in a reversion to a prototrophic state.
- Test System: Multiple strains of bacteria with different mutations are used to detect various types of mutagens.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) from rat liver to mimic mammalian metabolism.
- Procedure:

- The tester strains are exposed to the test substance at several concentrations, with appropriate negative and positive controls.
- The bacteria are then plated on a minimal medium lacking the required amino acid.
- Plates are incubated for 48-72 hours.
- Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies compared to the negative control.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **isofetamid** and a typical workflow for toxicological assessment.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Isofetamid** as a Succinate Dehydrogenase Inhibitor (SDHI).



[Click to download full resolution via product page](#)

Caption: Tiered approach for the toxicological assessment of a new chemical substance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Isofetamid (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Toxicological Profile of Isofetamid and its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3026465#comparative-toxicology-of-isofetamid-and-its-metabolites>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)